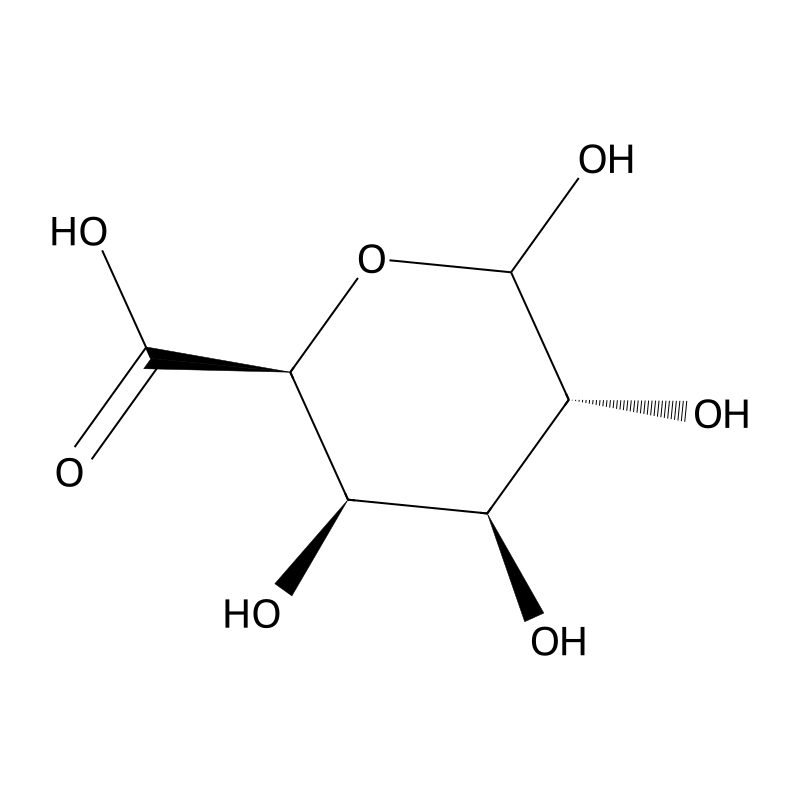

D-Galacturonic Acid

Content Navigation

- 1. General Information

- 2. D-Galacturonic Acid: High-Purity Monomer for Controlled Polymer and Biochemical Synthesis

- 3. Procurement Guide: Why Pectin and Other Uronic Acids Are Not Interchangeable with D-Galacturonic Acid

- 4. Quantitative Evidence: D-Galacturonic Acid vs. Alternatives in Synthesis and Bioprocessing

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Galacturonic acid is a sugar acid and the principal monomeric constituent of pectin, a major structural polysaccharide in plant cell walls. As the purified, monomeric building block, it provides a chemically defined starting point for applications requiring precise stoichiometry and high reproducibility, which is unachievable with crude pectin mixtures. Its structure, featuring both a carboxylic acid and a terminal aldehyde group (in its open-chain form), makes it a versatile precursor for the synthesis of various polymers and biochemicals, including aldaric acids.

References

- [1] Ehrlich, F. Chem. Ztg. 41, 197 (1917).

- [2] D-Galacturonic Acid. In: Merck Index, 12th ed., Merck & Co., 1996.

- [3] Pustelnik, R., & Bégin, P. P. (1944). U.S. Patent No. 2,338,534. Washington, DC: U.S. Patent and Trademark Office.

- [4] Mohnen, D. (2008). Pectin structure and biosynthesis. Current opinion in plant biology, 11(3), 266-277.

- [5] van Es, D. S., et al. (2015). Selective oxidation of uronic acids into aldaric acids over gold catalyst. Catalysis Science & Technology, 5(4), 2059-2062.

Substituting high-purity D-Galacturonic acid with crude pectin or its hydrolysates introduces significant process variability and impurities. Pectin's composition, molecular weight, and degree of methyl-esterification vary widely by source, affecting properties like solubility and gelation in an uncontrolled manner. These impurities, including neutral sugars like arabinose and galactose, can cause side reactions in chemical synthesis or inhibit microbial fermentation pathways, reducing yield and purity of the target product. Furthermore, its C-4 epimer, D-Glucuronic acid, while structurally similar, exhibits distinct enzymatic specificity; many enzymes in the D-Galacturonic acid metabolic pathway show significantly lower or no activity with D-Glucuronic acid, making them non-interchangeable as specific biochemical substrates.

References

- [1] Garna, H., Mabon, N., Robert, C., Cornet, C., & Thibault, J. F. (2006). Kinetic of the hydrolysis of pectin galacturonic acid chains and quantification by ionic chromatography. Food chemistry, 96(3), 477-484.

- [2] Würfel, H., Geitel, K., Qi, H., & Heinze, T. (2021). Chemical modification of pectin and polygalacturonic acid: A critical review. BioResources, 16(4), 8457-8488.

- [3] Pustelnik, R., & Bégin, P. P. (1944). U.S. Patent No. 2,338,534. Washington, DC: U.S. Patent and Trademark Office.

- [4] Otten, M., et al. (2019). Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides. mSystems, 4(5), e00399-19.

Superior Precursor for Aldaric Acid Synthesis vs. In-Class Uronic Acid Substitutes

When used as a precursor for aldaric acids (e.g., galactaric acid), a key platform chemical, D-Galacturonic acid enables highly efficient and selective oxidation. Using a gold-on-alumina catalyst (Au/Al2O3) with oxygen, D-Galacturonic acid can be converted quantitatively to galactaric acid. This contrasts with the oxidation of its parent sugar, D-galactose, which typically requires harsh oxidants like nitric acid and results in lower selectivity. Similarly, while D-Glucuronic acid can also be oxidized under these catalytic conditions, its resulting product, glucaric acid, has different physical properties and downstream applications than galactaric acid, making the choice of uronic acid precursor critical for the final product outcome.

| Evidence Dimension | Product Yield in Catalytic Oxidation |

| Target Compound Data | Quantitative conversion to galactaric acid |

| Comparator Or Baseline | D-Glucuronic acid (converts to a different product, glucaric acid); D-Galactose (requires harsher conditions, lower selectivity) |

| Quantified Difference | Achieves quantitative yield under mild conditions, whereas alternatives yield different products or require less selective methods. |

| Conditions | Au/Al2O3 catalyst, oxygen oxidant, pH 8–10, 40–60 °C |

For synthesis of galactaric acid-based polymers or chemicals, D-Galacturonic acid is the direct, high-yielding precursor, avoiding the byproducts and harsh conditions associated with starting from D-galactose.

Enables Reproducible Hydrogel Formulation Unattainable with Crude Pectin

The gelation of pectin is highly dependent on its molecular weight, degree of methyl-esterification (DM), and the concentration of neutral sugar side chains. For example, high-methoxy pectins gel under acidic conditions with sugar, while low-methoxy pectins require divalent cations like Ca2+ to form 'egg-box' structures. Using crude pectin with undefined DM and purity leads to unpredictable gel strength and release kinetics. Starting with pure D-Galacturonic acid allows for the synthesis of polygalacturonic acid with a defined molecular weight and subsequent controlled esterification, providing precise control over hydrogel properties for applications like drug delivery. This level of control is impossible when using a variable, undefined raw material like natural pectin.

| Evidence Dimension | Control over Hydrogel Properties |

| Target Compound Data | Allows for de novo synthesis of polymers with defined molecular weight and degree of esterification, enabling tunable and reproducible gelation. |

| Comparator Or Baseline | Crude Pectin (Variable molecular weight, degree of esterification, and neutral sugar content). |

| Quantified Difference | Qualitative but critical: provides batch-to-batch consistency and predictable performance vs. the inherent variability of a natural polymer extract. |

| Conditions | Hydrogel formulation for drug delivery or tissue engineering scaffolds. |

For developing advanced biomaterials with specific and reproducible performance, procuring the pure monomer is essential to control the final polymer structure and function.

Efficient Substrate for Microbial Biotransformation without Co-Metabolism of Contaminating Sugars

In microbial bioprocessing, using pectin hydrolysate introduces a mix of sugars that can complicate fermentation. While D-Galacturonic acid is the primary component, the presence of glucose, xylose, and arabinose leads to mixed-substrate utilization, often with one sugar inhibiting the uptake of another. For example, some engineered S. cerevisiae strains show inhibited galactose and xylose fermentation in the presence of galacturonic acid at low pH. Procuring pure D-Galacturonic acid eliminates these substrate competition effects, leading to cleaner and more efficient biotransformation into target molecules like L-galactonate or meso-galactaric acid. In a study using engineered S. cerevisiae, a pure D-Galacturonic acid feed resulted in a product concentration of 9.9 g/L of L-Galactonate, a process that would be less efficient with competing sugars from a crude hydrolysate.

| Evidence Dimension | Fermentation Efficiency and Product Purity |

| Target Compound Data | Enables single-substrate fermentation, maximizing flux towards the desired product (e.g., 9.9 g/L L-Galactonate). |

| Comparator Or Baseline | Pectin Hydrolysate (Contains mixed sugars like glucose, xylose, which can cause substrate inhibition and lead to mixed fermentation products). |

| Quantified Difference | Avoids an 87% reduction in sugar consumption rates observed in mixed-sugar fermentations under certain conditions. |

| Conditions | Engineered S. cerevisiae fermentation at controlled pH. |

For high-yield production of specific biochemicals, using the pure monomer avoids metabolic bottlenecks and simplifies downstream purification compared to using crude biomass hydrolysates.

Precursor for Bio-based Polyesters and Polyamides

As demonstrated by its efficient, selective conversion to galactaric acid, D-Galacturonic acid serves as a key starting material for producing C6 dicarboxylic acids. These diacids are critical monomers for synthesizing novel, bio-derived performance polymers such as polyesters and polyamides, where the purity of the monomer directly impacts polymerization efficiency and final material properties.

Development of Functional Hydrogels with Defined Properties

In pharmaceutical and biomedical research, D-Galacturonic acid is the appropriate choice for creating well-defined polygalacturonic acid-based hydrogels. Starting with the pure monomer allows for precise control over polymer characteristics like molecular weight and charge density, which are essential for tuning drug release profiles, cell encapsulation viability, and scaffold mechanics.

High-Specificity Substrate in Enzymatic Assays and Metabolic Research

Due to its distinct recognition by specific enzymes like uronate dehydrogenase, D-Galacturonic acid is the correct substrate for assays designed to measure this specific enzyme's activity or to study pathways involved in pectin metabolism. Using substitutes like D-Glucuronic acid would yield inaccurate kinetic data or fail to trigger the specific metabolic cascade under investigation.

Clean-Feedstock Fermentation for Specialty Chemicals

For the microbial production of high-value chemicals derived from the galacturonic acid pathway (e.g., L-galactonate), using the pure monomer is critical. It ensures that the engineered metabolic pathway is not compromised by catabolite repression or inhibition from other sugars present in crude pectin hydrolysates, maximizing product yield and simplifying downstream processing.

References

- [1] Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.

- [2] Rolin, C. (2009). Pectin. In Food Gums (pp. 257-293). Academic Press.

- [3] Megazyme International. (2016). D-Glucuronic Acid / D-Galacturonic Acid Assay Procedure (K-URONIC).

- [4] Schmitz, S., et al. (2021). D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate. Applied Microbiology and Biotechnology, 105(1), 161-171.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

25990-10-7

Wikipedia

D-galacturonic acid

D-galactopyranuronic acid

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Explore Compound Types